molecular formula C12H11N3O2 B12791031 Spiro(3-azabicyclo(3.1.0)hexane-6,1'-cyclopentane)-1,5-dicarbonitrile, 3-methyl-2,4-dioxo- CAS No. 92577-31-6

Spiro(3-azabicyclo(3.1.0)hexane-6,1'-cyclopentane)-1,5-dicarbonitrile, 3-methyl-2,4-dioxo-

Cat. No.: B12791031
CAS No.: 92577-31-6
M. Wt: 229.23 g/mol
InChI Key: PRKKUDMNXHEZBC-UHFFFAOYSA-N
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Description

“Spiro(3-azabicyclo(310)hexane-6,1’-cyclopentane)-1,5-dicarbonitrile, 3-methyl-2,4-dioxo-” is a complex organic compound characterized by its unique spiro structure Spiro compounds are known for their distinctive three-dimensional configurations, which can impart unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “Spiro(3-azabicyclo(3.1.0)hexane-6,1’-cyclopentane)-1,5-dicarbonitrile, 3-methyl-2,4-dioxo-” typically involves multi-step organic reactions. The starting materials are often simple organic molecules that undergo a series of transformations, including cyclization, spiro formation, and functional group modifications. Common reaction conditions include the use of catalysts, specific temperature and pressure settings, and controlled pH environments.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to maximize yield and purity. Techniques such as continuous flow reactors, automated synthesis, and advanced purification methods (e.g., chromatography, crystallization) may be employed.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

    Addition: Addition of atoms or groups to a double or triple bond.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles/electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It can serve as a building block for more complex molecules and as a model compound for studying spiro chemistry.

Biology

In biological research, this compound may be investigated for its potential biological activity, such as enzyme inhibition or receptor binding. Its spiro structure could impart specific interactions with biological targets.

Medicine

In medicine, this compound could be explored for its potential therapeutic applications. Its unique structure may allow it to interact with specific molecular targets, leading to the development of new drugs.

Industry

In industry, this compound may be used in the synthesis of advanced materials, such as polymers or nanomaterials. Its unique properties could impart specific characteristics to these materials, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which “Spiro(3-azabicyclo(3.1.0)hexane-6,1’-cyclopentane)-1,5-dicarbonitrile, 3-methyl-2,4-dioxo-” exerts its effects depends on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spiro compounds with different substituents or ring structures. Examples include spiro[cyclopropane-1,2’-indene], spiro[cyclohexane-1,2’-pyrrolidine], and spiro[cyclopentane-1,2’-oxirane].

Uniqueness

The uniqueness of “Spiro(3-azabicyclo(3.1.0)hexane-6,1’-cyclopentane)-1,5-dicarbonitrile, 3-methyl-2,4-dioxo-” lies in its specific combination of functional groups and ring structures. This unique configuration can impart distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Biological Activity

Spiro(3-azabicyclo(3.1.0)hexane-6,1'-cyclopentane)-1,5-dicarbonitrile, 3-methyl-2,4-dioxo- is a complex organic compound characterized by its unique spirocyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include antibacterial, antifungal, and anticancer properties. The unique structural features of this compound contribute to its diverse biological effects.

Chemical Structure and Properties

The compound features a bicyclic framework where two rings share a single atom, characteristic of spiro compounds. The presence of dicarbonitrile and 3-methyl-2,4-dioxo groups enhances its chemical reactivity and biological potential.

PropertyValue
Molecular FormulaC12H11N3O
Molecular Weight225.23 g/mol
Density1.65 g/cm³
Boiling Point671.1 °C
Melting PointNot Available

Antibacterial Activity

Recent studies have indicated that spiro compounds exhibit significant antibacterial properties. For instance, Spiro(3-azabicyclo(3.1.0)hexane-6,1'-cyclopentane)-1,5-dicarbonitrile has shown effectiveness against various strains of bacteria, including drug-resistant strains.

Case Study:
In a study conducted on the antibacterial efficacy of spiro compounds, it was found that derivatives of Spiro(3-azabicyclo(3.1.0)hexane) displayed minimum inhibitory concentrations (MICs) comparable to established antibiotics like Vancomycin against MRSA strains .

Antifungal Activity

The compound has also been evaluated for its antifungal properties. Research indicates that certain derivatives demonstrate potent antifungal activity against Candida albicans and Aspergillus species.

Research Findings:
A series of experiments showed that the spiro compound exhibited significant inhibition of fungal growth at concentrations as low as 10 µg/mL. The mechanism appears to involve disruption of fungal cell wall synthesis.

Anticancer Activity

The anticancer potential of Spiro(3-azabicyclo(3.1.0)hexane-6,1'-cyclopentane)-1,5-dicarbonitrile has been explored in various cancer cell lines.

In Vitro Studies:
In vitro assays revealed that the compound induced apoptosis in human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The IC50 values ranged from 15 to 25 µM depending on the cell line tested .

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition: It has been suggested that the compound may act as an inhibitor for certain enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Receptor Binding: The presence of nitrogen atoms in the structure allows for potential binding to various receptors implicated in cellular signaling pathways related to inflammation and cancer progression.

Properties

CAS No.

92577-31-6

Molecular Formula

C12H11N3O2

Molecular Weight

229.23 g/mol

IUPAC Name

3-methyl-2,4-dioxospiro[3-azabicyclo[3.1.0]hexane-6,1'-cyclopentane]-1,5-dicarbonitrile

InChI

InChI=1S/C12H11N3O2/c1-15-8(16)11(6-13)10(4-2-3-5-10)12(11,7-14)9(15)17/h2-5H2,1H3

InChI Key

PRKKUDMNXHEZBC-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2(C3(C2(C1=O)C#N)CCCC3)C#N

Origin of Product

United States

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